Cochinmicin III

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

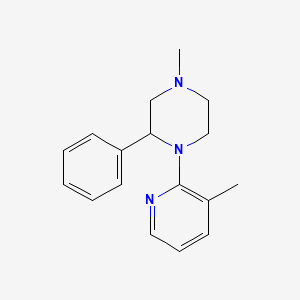

Cochinmicin III is a natural product found in Microbispora with data available.

Aplicaciones Científicas De Investigación

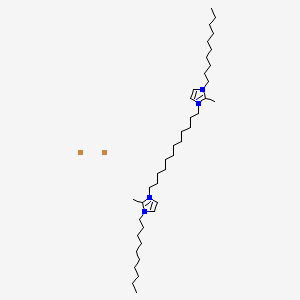

Endothelin Antagonism and Structure Analysis Cochinmicins, including Cochinmicin III, are identified as novel competitive endothelin antagonists, derived from Microbispora sp. This class of compounds, closely related in structure, offers promising potential in the realm of antagonizing endothelins, peptides involved in vasoconstriction and blood pressure regulation. The structural intricacies of Cochinmicins, including the alpha-amino acids and pyrrolecarboxylic acid present in their cyclic depsipeptide chains, lay the groundwork for exploring their therapeutic potential and understanding their mode of action (Lam et al., 1992) (Zink et al., 1992).

Synthesis and Biosynthesis The complexity of synthesizing Cochinmicin III, especially due to the racemization-prone nature of dihydroxyphenylglycine, a key constituent, has been an area of significant research. The total synthesis of Cochinmicin III, its variants like Cochinmicin VI, and the mapping of its biosynthesis pathways underscore the scientific intrigue surrounding this compound. The identification of the cochinmicin biosynthesis gene cluster, encoding a non-ribosomal peptide synthetase, opens avenues for novel synthetic approaches and potential therapeutic applications (Schnegotzki et al., 2022).

Quorum Sensing Inhibition in Bacteria Cochinmicin III's ability to inhibit cyclic-peptide-mediated quorum sensing in Gram-positive bacteria is a profound discovery. Quorum sensing is crucial for bacterial communication and virulence factor regulation. Cochinmicin III, alongside other cyclodepsipeptides like WS9326A and WS9326B, has shown potential as a therapeutic agent by targeting the agr/fsr system in bacteria like Staphylococcus aureus and Enterococcus faecalis. This revelation provides a promising avenue for developing new antibacterial strategies and understanding microbial communication and pathogenicity (Desouky et al., 2015).

Propiedades

Número CAS |

143728-99-8 |

|---|---|

Nombre del producto |

Cochinmicin III |

Fórmula molecular |

C46H46ClN7O12 |

Peso molecular |

924.361 |

Nombre IUPAC |

N-[(2S)-1-[[(3R,6R,9R,12R,15R,16R)-12-benzyl-3,6-bis(3,5-dihydroxyphenyl)-9,16-dimethyl-2,5,8,11,14-pentaoxo-1-oxa-4,7,10,13-tetrazacyclohexadec-15-yl]amino]-1-oxo-3-phenylpropan-2-yl]-5-chloro-1H-pyrrole-2-carboxamide |

InChI |

InChI=1S/C46H46ClN7O12/c1-23-40(59)53-38(27-17-29(55)21-30(56)18-27)45(64)54-39(28-19-31(57)22-32(58)20-28)46(65)66-24(2)37(44(63)51-34(42(61)48-23)15-25-9-5-3-6-10-25)52-43(62)35(16-26-11-7-4-8-12-26)50-41(60)33-13-14-36(47)49-33/h3-14,17-24,34-35,37-39,49,55-58H,15-16H2,1-2H3,(H,48,61)(H,50,60)(H,51,63)(H,52,62)(H,53,59)(H,54,64)/t23-,24-,34-,35+,37-,38-,39-/m1/s1 |

Clave InChI |

SHHDTFPTYUGWHB-GKDMNRBESA-N |

SMILES |

CC1C(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)O1)C2=CC(=CC(=C2)O)O)C3=CC(=CC(=C3)O)O)C)CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NC(=O)C6=CC=C(N6)Cl |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Carbamic acid, [2-(acetyloxy)propyl]-, ethyl ester (9CI)](/img/no-structure.png)

![5-Chloro-6'-methyl-3-(4-(methylsulfonyl)phenyl)-[2,3'-bipyridine] 1'-oxide](/img/structure/B587313.png)

![8-Hydroxy-6-methyl-4,6,7,8-tetrahydropyrimido[1,2-a]purin-10(1H)-one](/img/structure/B587316.png)